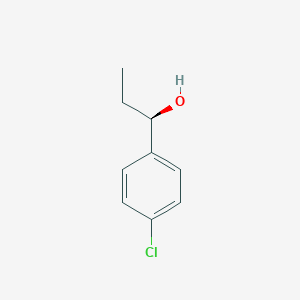

(R)-1-(4-chlorophenyl)-1-propanol

説明

(R)-1-(4-chlorophenyl)-1-propanol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-1-(4-chlorophenyl)-1-propanol, a chiral alcohol, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a propanol backbone with a para-chlorophenyl substituent, which influences its interaction with various biological targets. This article aims to explore the biological activity of this compound through synthesis, structure-activity relationships (SAR), and case studies.

This compound can be synthesized via several methods, including asymmetric synthesis techniques that utilize chiral catalysts. The compound's structure includes a hydroxyl group (-OH) attached to a propanol chain, which plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClO |

| Molecular Weight | 172.64 g/mol |

| Melting Point | 40-42 °C |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study screened various derivatives of chlorophenyl compounds against microbial strains, revealing that some derivatives showed significant inhibitory activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural features to this compound were effective against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. A study indicated that this compound acts as an inhibitor of monoamine uptake and exhibits antagonistic activity at nicotinic acetylcholine receptors (nAChRs). The compound was shown to have a noncompetitive antagonistic effect on α4β2-nAChRs with an IC50 value around 3.3 μM . This suggests potential applications in treating conditions such as depression and nicotine addiction.

Case Study: Antidepressant Activity

In vivo studies have evaluated the antidepressant potential of this compound analogs. Mice treated with the compound exhibited reduced immobility in forced-swim tests, indicating an antidepressant-like effect. The compound's ability to increase dopamine and norepinephrine levels in the brain was correlated with its structural properties, highlighting the importance of the para-chloro substitution in enhancing its pharmacological profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Variations in the substituents on the aromatic ring and modifications to the propanol chain significantly affect the potency and selectivity of the compound.

Table 2: Structure-Activity Relationships

| Compound Variant | Activity Description | IC50 (µM) |

|---|---|---|

| This compound | nAChR antagonist | 3.3 |

| 3′-bromophenyl analog | DA uptake inhibitor | 0.5 |

| 3′-fluorophenyl analog | NE uptake inhibitor | 0.8 |

科学的研究の応用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- (R)-1-(4-chlorophenyl)-1-propanol is utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and analgesics. Its chirality is crucial for the efficacy and safety of these medications.

-

Cytochrome P450 Inhibition :

- Research indicates that this compound inhibits specific cytochrome P450 enzymes, which play a vital role in drug metabolism. This property makes it a valuable candidate for developing drugs with reduced side effects and improved therapeutic profiles.

- Chiral Building Block :

Organic Synthesis Applications

- Synthesis of Chiral Ligands :

- Reactivity Studies :

Case Study 1: Synthesis of Anti-Inflammatory Agents

A study demonstrated the use of this compound as an intermediate in synthesizing a novel anti-inflammatory agent. The compound's chirality was essential for achieving the desired biological activity, showcasing its importance in pharmaceutical development.

Case Study 2: Cytochrome P450 Interaction

In pharmacological research, this compound was evaluated for its inhibitory effects on cytochrome P450 enzymes. The findings indicated that this compound could modulate drug metabolism, leading to enhanced therapeutic outcomes while minimizing adverse effects.

特性

IUPAC Name |

(1R)-1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAWBKBMGZKBNN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435234 | |

| Record name | (R)-1-(4-chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110611-21-7 | |

| Record name | (R)-1-(4-chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。